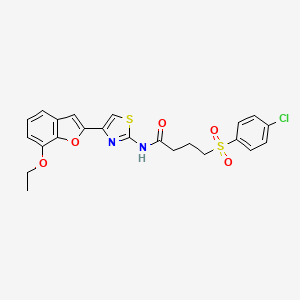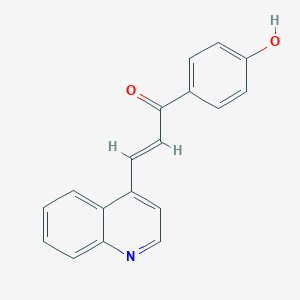
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a chemical compound that is commonly referred to as "4-Hydroxychalcone". It is a yellow crystalline powder that belongs to the chalcone class of compounds. 4-Hydroxychalcone has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and materials science. In
科学的研究の応用
Anticancer Activity
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one and its derivatives have been extensively researched for their anticancer properties. Several studies have demonstrated the synthesis and evaluation of these compounds against various cancer cell lines. For instance, Tseng et al. (2013) synthesized 3-phenylquinolinylchalcone derivatives and evaluated them for antiproliferative activities against non-small cell lung cancers and breast cancers. These compounds showed promising activity, with some exhibiting more effectiveness than standard drugs (Tseng et al., 2013). Similarly, Desai et al. (2017) reported the synthesis of quinolin-2-one derivatives as potential anticancer agents, showing significant activity against K562 and Hep 3b cell lines (Desai et al., 2017).
Psychopharmacological Activity
Research by Emmie de Abreu et al. (2019) focused on the psychopharmacological activity of quinolin-2-one derivatives. Their studies highlighted the antidepressant activity of certain compounds, indicating the potential use of these molecules in mental health treatments (Emmie de et al., 2019).
Antimicrobial Activity
The antimicrobial potential of quinolinylchalcone derivatives has also been explored. Ashok et al. (2014) synthesized and evaluated the antibacterial activity of various derivatives against bacterial and fungal strains, revealing good antimicrobial activity for some compounds (Ashok et al., 2014). This demonstrates their potential in addressing microbial infections.
Antiplasmodial Agents
Dave et al. (2009) investigated quinoline-chalcone derivatives for their antiplasmodial properties. They synthesized a series of compounds and evaluated their binding in the active sites of Plasmodium falciparum enzymes, showing potent inhibitory activity and indicating their potential as anti-malarial agents (Dave et al., 2009).
Plant Growth Promotion
Research into the effects of quinolinyl chalcones on plant growth has also been conducted. Hassan et al. (2020) synthesized novel quinolinyl chalcones and evaluated their impact on the growth of various plants, suggesting potential agricultural applications (Hassan et al., 2020).
Corrosion Inhibition
Baskar et al. (2012) explored the use of biphenyl chalcone derivatives, including (2E)-1-(biphenyl-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, as corrosion inhibitors. Their studies found that these compounds are effective in protecting mild steel against corrosion, especially in acidic environments (Baskar et al., 2012).
特性
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-15-8-5-14(6-9-15)18(21)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12,20H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWBPGOSCSNPQG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)
![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2584327.png)
![2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2584329.png)
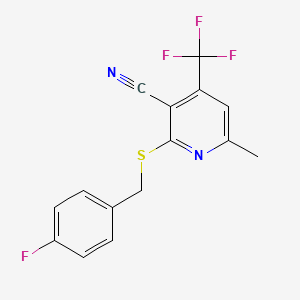

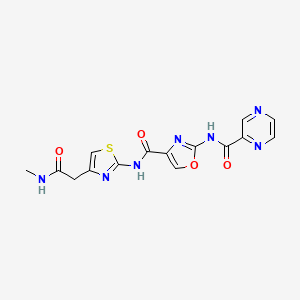

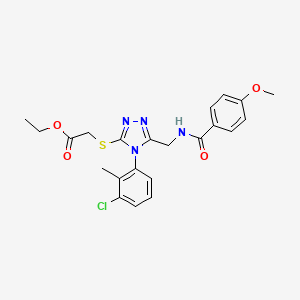
![N~1~-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2584338.png)
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2584339.png)
![7-[(4-Ethylpiperazinyl)methyl]-2-[(4-fluorophenyl)methylene]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2584341.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)
